Cimigenoside Demonstrates Superior Oral Bioavailability Among Major Cimicifuga Triterpene Glycosides in Rats
In a comparative rat pharmacokinetic study of four major cimicifugosides administered as a Cimicifuga foetida extract, cimigenoside (designated Cim C) exhibited an absolute oral bioavailability (F) of 238–319%, dramatically exceeding that of cimicifugoside H-1 (Cim A: 1.86–6.97%), 23-epi-26-deoxyactein (Cim B: 26.8–48.5%), and 25-O-acetylcimigenoside (Cim D: 32.9–48%) [1]. The Cmax for cimigenoside reached 407.1–1180 pmol/mL, approximately 100-fold higher than cimicifugoside H-1 (4.05–17.69 pmol/mL) and roughly 27-fold higher than 25-O-acetylcimigenoside (21.56–45.09 pmol/mL). Bioavailability values exceeding 100% suggest enterohepatic recirculation of cimigenoside, a phenomenon not observed to the same magnitude for the other three cimicifugosides tested [1].
| Evidence Dimension | Absolute oral bioavailability (F) in rats |
|---|---|
| Target Compound Data | Cimigenoside (Cim C): F = 238–319%; Cmax = 407.1–1180 pmol/mL; Tmax = 14.67–19.67 h |
| Comparator Or Baseline | Cimicifugoside H-1 (Cim A): F = 1.86–6.97%; Cmax = 4.05–17.69 pmol/mL; 23-epi-26-deoxyactein (Cim B): F = 26.8–48.5%; Cmax = 90.93–395.7 pmol/mL; 25-O-acetylcimigenoside (Cim D): F = 32.9–48%; Cmax = 21.56–45.09 pmol/mL |
| Quantified Difference | Cimigenoside oral bioavailability 5–128× higher than comparators; Cmax 2.6–100× higher |
| Conditions | LC-MS/MS assay; oral administration of C. foetida extract to Sprague-Dawley rats; n=6 per time point; 13 time points over 48 h |
Why This Matters
For in vivo pharmacological studies requiring oral dosing, cimigenoside's vastly superior systemic exposure compared to its structural analogs means it is the only cycloartane glycoside from Cimicifuga that can reliably achieve pharmacologically relevant plasma concentrations via the oral route without requiring impractically high extract doses.
- [1] Dai Y, et al. Pharmacokinetics and bioavailability of cimicifugosides after oral administration of Cimicifuga foetida L. extract to rats. Journal of Ethnopharmacology. 2012;143(1):229-235. View Source
